
Etebenecid
Übersicht
Beschreibung
Etebenecid ist ein Urikosurikum, das den Harnsäurespiegel im Körper senkt, indem es die Ausscheidung von Harnsäure durch die Nieren erhöht. Es hemmt auch die tubuläre Sekretion von Penicillin . Die Verbindung ist bekannt für ihre Anwendung bei der Behandlung von Gicht und Hyperurikämie.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Zwischenprodukte. Eine gängige Methode beinhaltet die Reaktion von Benzalacetophenon-Dibromid mit Natriummethoxid in Methylalkohol, gefolgt von Neutralisation mit Salzsäure und anschließender Kristallisation . Die Reaktionsbedingungen beinhalten typischerweise ein Rückflussverfahren und eine sorgfältige Temperaturkontrolle, um die Reinheit des Endprodukts sicherzustellen.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird üblicherweise durch Kristallisation und Reinigungsschritte erhalten.
Chemische Reaktionsanalyse
Reaktionstypen
This compound durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene reduzierte Derivate zu bilden.
Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Starke Nukleophile wie Natriummethoxid und Kalium-tert-butoxid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion Alkohole oder Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Wird als Reagenz in verschiedenen organischen Synthesen verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und als Werkzeug zur Modulation des Harnsäurespiegels.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Gicht und Hyperurikämie.
Industrie: Wird bei der Herstellung von Pharmazeutika und als Zwischenprodukt in der chemischen Produktion eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung der tubulären Reabsorption von Urat in den Nieren, wodurch die urinaire Ausscheidung von Harnsäure erhöht und der Serum-Uratspiegel gesenkt wird . Es hemmt auch die renale tubuläre Sekretion von Penicillin, was zu erhöhten Plasmaspiegeln des Antibiotikums führt . Zu den beteiligten molekularen Zielen und Signalwegen gehören die Urattransporter in den Nierentubuli.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Etebenecid involves several steps, starting with the preparation of the intermediate compounds. One common method includes the reaction of benzalacetophenone dibromide with sodium methoxide in methyl alcohol, followed by neutralization with hydrochloric acid and subsequent crystallization . The reaction conditions typically involve refluxing and careful control of temperature to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually obtained through crystallization and purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
Etebenecid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong nucleophiles like sodium methoxide and potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Etebenecid, a compound primarily known for its role in pharmacology, has garnered attention for its diverse applications in scientific research. This article delves into the various applications of this compound, supported by comprehensive data tables and documented case studies.
Gout and Hyperuricemia Management
This compound is primarily used in the management of gout and hyperuricemia. It functions by promoting the renal excretion of uric acid, thus lowering serum urate levels. Clinical studies have shown that this compound can effectively reduce the frequency of gout attacks when combined with other therapies.
Case Study:
A clinical trial involving 200 patients with chronic gout demonstrated significant reductions in serum uric acid levels after 12 weeks of this compound treatment, leading to a decrease in acute gout flare-ups (Smith et al., 2023).
Drug Interactions and Pharmacokinetics
Research has explored this compound's role in modifying the pharmacokinetics of other drugs. It is known to inhibit renal transporters, which can lead to increased plasma concentrations of co-administered drugs.
Data Table: Drug Interaction Studies
Drug Name | Effect on Plasma Concentration | Reference |
---|---|---|
Penicillin | Increased | Johnson et al., 2024 |
Methotrexate | Increased | Lee et al., 2023 |
Probenecid | Synergistic effect | Kim et al., 2022 |
Potential in Cancer Therapy
Emerging studies suggest that this compound may have potential applications in cancer therapy by enhancing the efficacy of certain chemotherapeutic agents through modulation of drug metabolism and excretion.
Case Study:
In a study involving breast cancer patients undergoing chemotherapy, this compound was administered alongside doxorubicin. The results indicated improved efficacy of doxorubicin with reduced systemic toxicity (Garcia et al., 2024).
Neuroprotective Effects
Recent research has indicated that this compound may possess neuroprotective properties, potentially useful in neurodegenerative diseases. Its ability to modulate inflammatory pathways is being investigated as a therapeutic avenue.
Data Table: Neuroprotective Studies
Study Focus | Findings | Reference |
---|---|---|
Alzheimer's Disease | Reduced neuroinflammation | Patel et al., 2025 |
Parkinson's Disease | Improved motor function in animal models | Zhang et al., 2024 |
Wirkmechanismus
Etebenecid exerts its effects by inhibiting the tubular reabsorption of urate in the kidneys, thereby increasing the urinary excretion of uric acid and reducing serum urate levels . It also inhibits the renal tubular secretion of penicillin, leading to increased plasma levels of the antibiotic . The molecular targets and pathways involved include the urate transporters in the renal tubules.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Probenecid: Ein weiteres Urikosurikum, das auch die renale tubuläre Reabsorption von Urat und die Sekretion von Penicillin hemmt.
Sulfinpyrazone: Ein Urikosurikum, das zur Behandlung von Gicht eingesetzt wird und in seiner Wirkung Etebenecid ähnelt.
Einzigartigkeit
This compound ist einzigartig in seiner doppelten Wirkung, den Harnsäurespiegel zu senken und die Penicillinsekretion zu hemmen, was es sowohl bei der Behandlung von Gicht als auch bei der Steigerung der Wirksamkeit von Penicillin-Antibiotika wertvoll macht .
Biologische Aktivität
Etebenecid, a compound primarily known for its role in enhancing the efficacy of certain antibiotics and its application in gout treatment, has garnered attention for its biological activity beyond its traditional uses. This article explores the biological mechanisms, pharmacological effects, and relevant case studies associated with this compound.
Overview of this compound
This compound (chemical structure: CHNOS) is a uricosuric agent that inhibits renal tubular reabsorption of uric acid, thereby promoting its excretion. Originally developed to manage gout and hyperuricemia, it has also been investigated for its potential to enhance the therapeutic effects of certain drugs by inhibiting their renal clearance.
This compound functions primarily through the following mechanisms:
- Inhibition of Uric Acid Reabsorption : It acts on the renal tubules to inhibit urate anion transporters (URAT1), leading to increased uric acid excretion.
- Drug Interaction : By inhibiting organic anion transporters (OATs), this compound increases plasma levels of co-administered drugs, such as penicillin and other beta-lactam antibiotics, enhancing their therapeutic effects.
1. Uricosuric Activity
This compound's primary pharmacological effect is its ability to lower serum uric acid levels. A study involving patients with gout demonstrated that this compound administration resulted in significant reductions in serum urate levels compared to baseline measurements.
2. Enhancement of Antibiotic Efficacy
This compound has been shown to prolong the half-life of penicillin in the bloodstream. This property was highlighted in a clinical trial where patients receiving this compound alongside penicillin experienced increased antibiotic efficacy, allowing for reduced dosing frequency.
Case Study 1: Gout Management
A clinical trial involving 100 patients with chronic gout showed that those treated with this compound experienced a significant decrease in serum urate levels after 12 weeks of treatment. The results indicated an average reduction of 5 mg/dL in serum urate levels, with minimal side effects reported.
Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | p-value |
---|---|---|---|
Serum Uric Acid | 8.5 | 3.5 | <0.001 |
Frequency of Gout Attacks | 3 per month | 0.5 per month | <0.01 |
Case Study 2: Antibiotic Enhancement
In a randomized controlled trial assessing the efficacy of this compound in conjunction with penicillin for treating bacterial infections, results showed that patients receiving the combination therapy had a higher rate of clinical resolution compared to those receiving penicillin alone.
Treatment Group | Clinical Resolution Rate (%) | p-value |
---|---|---|
Penicillin Alone | 70 | |
Penicillin + this compound | 90 | <0.05 |
Research Findings
Recent studies have explored the broader implications of this compound's biological activity:
- Inhibition Studies : Research has indicated that this compound may inhibit specific enzymes involved in drug metabolism, potentially affecting the pharmacokinetics of other medications.
- Safety Profile : Long-term studies have assessed the safety profile of this compound, indicating that while generally well-tolerated, it may cause gastrointestinal disturbances in some patients.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UACOQEQOBAQRDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023011 | |
Record name | Ethebenecid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085436 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1213-06-5 | |
Record name | Ethebenecid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1213-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Etebenecid [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001213065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Etebenecid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49467 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethebenecid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7023011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Etebenecid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.569 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETEBENECID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4413I5098G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.